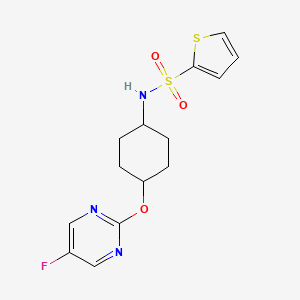
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H16FN3O3S2 and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring and a fluoropyrimidine moiety. Its molecular formula is C16H19FN4O2S, with a molecular weight of approximately 318.352 g/mol. The structural diversity allows for interactions with various biological targets, particularly enzymes involved in tumor progression.
This compound is primarily investigated for its role as an inhibitor of carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII, which are often overexpressed in tumors. The inhibition of these enzymes can lead to altered pH levels within the tumor microenvironment, thereby affecting tumor growth and metastasis.
Inhibitory Activity Against Carbonic Anhydrases
Recent studies have demonstrated that the compound exhibits significant inhibitory activity against CA IX and CA XII. The following table summarizes the IC50 values obtained from various assays:
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| This compound | CA IX | 51.6 |
| This compound | CA XII | 135.3 |
| Control (Acetazolamide) | CA IX | 45.0 |
| Control (Acetazolamide) | CA XII | 120.0 |
These results indicate that the compound is a potent inhibitor of both isoforms, with particular efficacy against CA IX, which is associated with poor prognosis in various cancers.
Antitumor Activity
In vitro studies have shown that this compound reduces cell viability in cancer cell lines with high expression of CA IX under hypoxic conditions:
| Cell Line | Compound Concentration (μM) | Viability Reduction (%) |
|---|---|---|
| HT-29 (Colorectal Cancer) | 400 | 20 |
| MDA-MB-231 (Breast Cancer) | 400 | 25 |
| MG-63 (Osteosarcoma) | 200 | 30 |
The compound demonstrated a concentration-dependent reduction in cell viability, highlighting its potential as an antitumor agent.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene and pyrimidine moieties significantly influence the inhibitory activity against CAs. For instance:
- Fluorine Substitution : The presence of fluorine on the pyrimidine enhances binding affinity due to increased hydrophobic interactions.
- Cyclohexyl Group : The cyclohexyl moiety contributes to steric bulk, which is essential for optimal enzyme interaction.
Case Studies
A notable study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls receiving only vehicle treatment. This underscores the therapeutic potential of this compound in clinical settings.
Eigenschaften
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNWGMVNBDQLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














